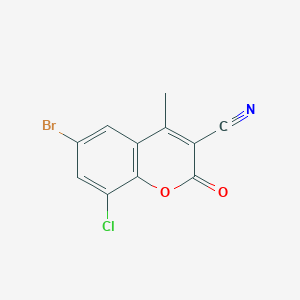

6-Bromo-8-chloro-3-cyano-4-methylcoumarin

Übersicht

Beschreibung

6-Bromo-8-chloro-3-cyano-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . The compound this compound is particularly notable for its potential use in the synthesis of methine dyes and bioactive compounds .

Vorbereitungsmethoden

The synthesis of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin can be achieved through the reaction of 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure consistency and cost-effectiveness.

Analyse Chemischer Reaktionen

6-Bromo-8-chloro-3-cyano-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include iodine, potassium carbonate, and various alkyl and benzyl halides

Wissenschaftliche Forschungsanwendungen

6-Bromo-8-chloro-3-cyano-4-methylcoumarin has several scientific research applications:

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with specific therapeutic effects.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-8-chloro-3-cyano-4-methylcoumarin involves its interaction with various molecular targets and pathways. The cyano group (C≡N) present in the compound can participate in various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biological molecules, exerting their effects through specific pathways .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-8-chloro-3-cyano-4-methylcoumarin can be compared with other similar compounds, such as:

6-Bromo-3-cyano-4-methylcoumarin: Lacks the chlorine atom at the 8th position, which may affect its chemical reactivity and biological activity.

6-Chloro-3-cyano-4-methylcoumarin: Lacks the bromine atom at the 6th position, which may also influence its properties.

Other coumarin derivatives: Various coumarin derivatives with different substituents at the 3rd, 4th, 6th, and 8th positions have been studied for their unique properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biologische Aktivität

6-Bromo-8-chloro-3-cyano-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and microbiology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.52 g/mol. Its structure includes a bromine atom at the 6-position, a chlorine atom at the 8-position, and a cyano group at the 3-position of the coumarin ring, which is known for its fluorescent properties .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

- Anticancer Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cells. It has been linked to the downregulation of anti-apoptotic proteins such as Bcl-2, enhancing the efficacy of cancer treatments .

- Antibacterial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various pathogens, providing a potential avenue for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound's ability to bind to proteins and nucleic acids influences cellular processes and signaling pathways. Its structural features allow it to modulate enzyme activity and affect gene expression .

Case Studies

- Anticancer Study : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. The study highlighted its potential as an adjunct therapy in cancer treatment .

- Antibacterial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Related Compounds

To better understand the unique properties of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-cyano-4-methylcoumarin | Chlorine at position 6 | Similar fluorescence; less reactive |

| 8-Bromo-3-cyano-4-methylcoumarin | Bromine at position 8 | Increased reactivity; distinct biological activity |

| 7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7 | Different biological activity; potential antioxidant |

This table illustrates how variations in substituents affect the reactivity and biological activity of coumarin derivatives.

Eigenschaften

IUPAC Name |

6-bromo-8-chloro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClNO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUUEWIHAROHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.